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Compound of Interest

Compound Name:
1H-Imidazole-2-carboxaldehyde

oxime

Cat. No.: B154060 Get Quote

For researchers, scientists, and professionals in drug development, the precise structural

elucidation of heterocyclic compounds is paramount. This guide provides a comparative

spectral analysis of 1H-Imidazole-2-carboxaldehyde oxime, a molecule of interest in

medicinal chemistry, benchmarked against its precursor and structural analogs. The data

presented herein, including NMR, IR, and Mass Spectrometry, offers a comprehensive

reference for its characterization.

Comparative Spectral Data
The spectral characteristics of 1H-Imidazole-2-carboxaldehyde oxime are presented in

comparison with its direct precursor, 1H-Imidazole-2-carboxaldehyde, and a structural analog,

Pyridine-2-carboxaldehyde oxime. This allows for a clear understanding of the spectral

changes upon oxime formation and the influence of the heterocyclic core.

Table 1: ¹H NMR Spectral Data Comparison (in DMSO-d₆)
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Compound
Proton
Assignment

Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

1H-

Imidazole-2-

carboxaldehy

de Oxime

H4 / H5 ~7.15, ~7.45 d, d ~1.2

Two distinct

signals for

the imidazole

ring protons

are observed.

The presence

of syn and

anti isomers

(approx.

60:40 ratio)

leads to

signal

complexity[1].

CH=NOH ~8.10 s -
Signal for the

oxime proton.

N-OH ~11.5 br s -

Broad singlet

for the

hydroxyl

proton of the

oxime

group[1].

N-H ~13.0 br s -

Broad singlet

for the

imidazole N-

H proton[1].

1H-

Imidazole-2-

carboxaldehy

de

H4 / H5 7.25 / 7.50 s, s -

Two singlets

for the

imidazole ring

protons.

CHO 9.63 s - Singlet for the

aldehyde

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://ri.conicet.gov.ar/bitstream/handle/11336/112934/CONICET_Digital_Nro.08f0e951-80e4-47dd-9b60-f2ba17666511_A.pdf?sequence=2&isAllowed=y
https://ri.conicet.gov.ar/bitstream/handle/11336/112934/CONICET_Digital_Nro.08f0e951-80e4-47dd-9b60-f2ba17666511_A.pdf?sequence=2&isAllowed=y
https://ri.conicet.gov.ar/bitstream/handle/11336/112934/CONICET_Digital_Nro.08f0e951-80e4-47dd-9b60-f2ba17666511_A.pdf?sequence=2&isAllowed=y
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


proton[1].

N-H 13.5 br s -

Broad singlet

for the

imidazole N-

H proton.

Pyridine-2-

carboxaldehy

de Oxime

H3 8.15 d 7.9

Aromatic

protons of the

pyridine ring

show

characteristic

splitting

patterns[2].

H4 7.85 t 7.7

H5 7.40 t 6.4

H6 8.60 d 4.7

CH=NOH 8.15 s -

N-OH 11.6 s -

Table 2: ¹³C NMR Spectral Data Comparison (in DMSO-
d₆)
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Compound
Carbon
Assignment

Chemical Shift (δ,
ppm)

Notes

1H-Imidazole-2-

carboxaldehyde

Oxime

C2 ~145.0

Carbon bearing the

oxime group. Signal is

influenced by the

syn/anti isomerism[1].

C4 / C5 ~122.0, ~128.0

Two distinct signals

for the imidazole ring

carbons. Coalescence

may be observed at

higher

temperatures[1].

C=NOH ~140.0
Carbon of the oxime

functional group[1].

1H-Imidazole-2-

carboxaldehyde
C2 145.5

Carbon attached to

the aldehyde group.

C4 / C5 123.5 / 129.0
Imidazole ring

carbons.

CHO 180.0
Aldehyde carbonyl

carbon[1].

Pyridine-2-

carboxaldehyde

Oxime

C2 152.5

Pyridine ring carbon

attached to the oxime

group.

C3 121.0

C4 137.0

C5 125.0

C6 150.0

C=NOH 148.5 Oxime carbon.

Table 3: IR and Mass Spectrometry Data Comparison
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Compound
IR (KBr, cm⁻¹) Key
Absorptions

Mass Spec (EI) m/z
(Relative Intensity)

1H-Imidazole-2-

carboxaldehyde Oxime

~3400 (O-H str), ~3100 (N-H

str), ~1640 (C=N str, oxime),

~1580 (C=N str, imidazole)

M⁺ at m/z 111. Key fragments

may include loss of •OH (m/z

94) and further fragmentation

of the imidazole ring.

1H-Imidazole-2-

carboxaldehyde

~3100 (N-H str), ~1685 (C=O

str, aldehyde)[1], ~1580 (C=N

str, imidazole)

M⁺ at m/z 96. Key fragments

include [M-H]⁺ (m/z 95) and

loss of CO (m/z 68)[3][4].

Pyridine-2-carboxaldehyde

Oxime

~3400 (O-H str), ~3050 (Ar C-

H str), ~1630 (C=N str, oxime),

~1590 (C=N str, pyridine)

M⁺ at m/z 122. Fragmentation

involves the pyridine ring and

loss of small neutral

molecules.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a

frequency of 300 MHz or higher for protons.

Data Acquisition: ¹H NMR spectra were acquired with a sufficient number of scans to obtain

a good signal-to-noise ratio. ¹³C NMR spectra were acquired using a proton-decoupled pulse

sequence.

Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard, using the residual solvent peak as a

secondary reference.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A small amount of the solid sample was finely ground with potassium

bromide (KBr) and pressed into a thin pellet.

Instrumentation: FTIR spectra were recorded on a standard FTIR spectrometer.

Data Acquisition: Spectra were typically collected over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC) interface.

Ionization: Electron ionization (EI) was performed at a standard energy of 70 eV.

Analysis: The mass-to-charge ratios (m/z) of the resulting ions were measured using a

quadrupole or time-of-flight (TOF) mass analyzer.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectral analysis and

interpretation of a novel compound like 1H-Imidazole-2-carboxaldehyde oxime.
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Click to download full resolution via product page

Caption: Workflow for the synthesis, spectral characterization, and structural elucidation of a

target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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